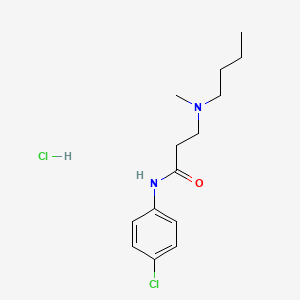
1-(4-ethoxybenzyl)-4-isopropylpiperazine oxalate
説明
1-(4-ethoxybenzyl)-4-isopropylpiperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EiP or 4-Ethoxy-α-methyl-1-piperazinepropanol oxalate. EiP is a piperazine derivative that has been synthesized for its potential use in pharmaceuticals, as well as in the field of neuroscience.
作用機序
EiP acts as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the modulation of neurotransmitter release, which is responsible for the anxiolytic and antidepressant effects of EiP. Additionally, EiP has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival.
Biochemical and Physiological Effects:
EiP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. Additionally, EiP has been shown to increase the levels of BDNF in the hippocampus, which is a brain region that is involved in learning and memory.
実験室実験の利点と制限
One of the main advantages of EiP is its selectivity for the 5-HT1A receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. Additionally, EiP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 5 hours in rats. However, one of the limitations of EiP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research on EiP. One area of interest is the development of EiP analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic applications of EiP in the treatment of psychiatric disorders. Finally, the elucidation of the downstream signaling pathways activated by EiP could provide insight into the mechanisms underlying its anxiolytic and antidepressant effects.
科学的研究の応用
EiP has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of various physiological processes such as mood, anxiety, and appetite. EiP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.
特性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-4-19-16-7-5-15(6-8-16)13-17-9-11-18(12-10-17)14(2)3;3-1(4)2(5)6/h5-8,14H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUOGXFAHWBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-{[4-(2-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943037.png)
![4-{[(4-isopropoxybenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B3943045.png)

![N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B3943053.png)
![N-(3-methylpyridin-4-yl)-N'-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3943057.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3943067.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3943072.png)
![3-acetyl-1-(4-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3943089.png)

![4-methoxy-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}benzamide](/img/structure/B3943112.png)